BenchChemオンラインストアへようこそ!

3-(4-fluorobenzenesulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide

Medicinal chemistry Structure–activity relationship Drug-likeness

3-(4-Fluorobenzenesulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide (CAS 895451-68-0, molecular formula C₁₇H₁₄FN₃O₄S, MW 375.37) is a synthetic research compound that integrates a 4-fluorobenzenesulfonyl group, a propanamide linker, and a 5-phenyl-1,3,4-oxadiazole pharmacophore. It belongs to the broader class of 1,3,4-oxadiazole–benzenesulfonamide/propanamide hybrids, a scaffold class for which members have demonstrated nanomolar inhibitory potency against human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XIII) and sub-nanomolar monoamine oxidase B (MAO-B) inhibition.

Molecular Formula C17H14FN3O4S
Molecular Weight 375.37
CAS No. 895451-68-0
Cat. No. B2707852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-fluorobenzenesulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide
CAS895451-68-0
Molecular FormulaC17H14FN3O4S
Molecular Weight375.37
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C17H14FN3O4S/c18-13-6-8-14(9-7-13)26(23,24)11-10-15(22)19-17-21-20-16(25-17)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,19,21,22)
InChIKeyAYOUPOYERDTGNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Fluorobenzenesulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide (CAS 895451-68-0) – Procurement-Relevant Structural and Class Profile


3-(4-Fluorobenzenesulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide (CAS 895451-68-0, molecular formula C₁₇H₁₄FN₃O₄S, MW 375.37) is a synthetic research compound that integrates a 4-fluorobenzenesulfonyl group, a propanamide linker, and a 5-phenyl-1,3,4-oxadiazole pharmacophore [1]. It belongs to the broader class of 1,3,4-oxadiazole–benzenesulfonamide/propanamide hybrids, a scaffold class for which members have demonstrated nanomolar inhibitory potency against human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XIII) [2] and sub-nanomolar monoamine oxidase B (MAO-B) inhibition [3]. As of the ChEMBL 20 release, no target-specific biological activity has been registered for this precise compound [1], meaning its differentiation rests on structural features and class-level inference rather than on compound-specific assay data.

Why Close Analogs Cannot Substitute for 3-(4-Fluorobenzenesulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide (CAS 895451-68-0) Without Loss of Differentiation


Although several compounds share the 1,3,4-oxadiazole–propanamide scaffold with CAS 895451-68-0, small structural perturbations produce material differences in physicochemical and potentially pharmacological properties. The 4-fluorobenzenesulfonyl group distinguishes this compound from the sulfanyl analog (CAS 896359-12-9, C₁₇H₁₄FN₃O₂S, MW 343.38) by the oxidation state at sulfur ; from the des-sulfonyl analog (CAS 865287-57-6, C₁₇H₁₅N₃O₂, MW 293.33) by the presence of the entire sulfonyl pharmacophore ; and from the 4-chloro congener (CAS 895467-18-2, C₁₇H₁₄ClN₃O₄S, MW 391.83) by the nature of the halogen substituent on the benzenesulfonyl ring . In the established 1,3,4-oxadiazole–benzenesulfonamide carbonic anhydrase inhibitor series, even a single halogen substitution or oxidation state change can shift Ki values by an order of magnitude across hCA isoforms [1]. Class-level structure–activity relationship (SAR) data indicate that the sulfonyl oxidation state and the para-fluoro substitution pattern jointly influence hydrogen-bond acceptor capacity (tPSA ~102 Ų), lipophilicity (cLogP ~2.11), and metabolic stability of the aryl group [2]. Simple substitution with a commercially more common analog therefore risks loss of critical molecular recognition features that are the basis for selecting this specific compound in screening campaigns.

Quantitative Differentiation Evidence for 3-(4-Fluorobenzenesulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide (CAS 895451-68-0) vs. Closest Analogs


Sulfonyl vs. Sulfanyl Oxidation State: Physicochemical and Predicted ADME Differentiation

Compared to the sulfanyl analog 3-[(4-fluorophenyl)sulfanyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide (CAS 896359-12-9), the target compound contains a sulfonyl group (–SO₂–) in place of a sulfanyl (–S–) linker. This oxidation state change increases the molecular weight from 343.38 to 375.37 g/mol (+32 Da, one additional oxygen atom), raises the topological polar surface area (tPSA) from approximately 76 Ų to 102 Ų, and increases the computed cLogP from ~1.8 to ~2.11 [1]. The sulfonyl group provides two additional hydrogen-bond acceptor sites (total 6 vs. 4 in the sulfanyl analog) and alters the electronic character of the sulfur center from electron-rich (sulfide) to electron-deficient (sulfone), which can reverse the directionality of dipole interactions at this position [2]. In structurally related 1,3,4-oxadiazole carbonic anhydrase inhibitor series, the sulfonyl oxidation state has been shown to be essential for high-affinity binding through coordination with the active-site zinc ion and hydrogen-bond networks in the enzyme pocket [2].

Medicinal chemistry Structure–activity relationship Drug-likeness

para-Fluoro vs. para-Chloro Benzenesulfonyl Substitution: Halogen Electronic Effect Differentiation

The target compound bears a para-fluoro substituent on the benzenesulfonyl ring, whereas the closest commercially cataloged halogen analog carries a para-chloro group (CAS 895467-18-2, C₁₇H₁₄ClN₃O₄S, MW 391.83). Fluorine is more electronegative (Pauling scale 3.98 vs. 3.16 for chlorine), has a smaller van der Waals radius (1.47 Å vs. 1.75 Å), and forms stronger carbon–halogen bonds (C–F bond dissociation energy ~485 kJ/mol vs. C–Cl ~339 kJ/mol) [1]. These differences produce distinct electronic and steric profiles at the para position: the fluoro group exerts a stronger electron-withdrawing inductive effect (−I) while also acting as a weak π-donor through resonance (+M), whereas chlorine is a weaker −I group and a weaker +M donor [2]. The molecular weight difference is 16.46 g/mol (target lighter by 4.2%). In the broader oxadiazole–benzenesulfonamide carbonic anhydrase inhibitor class, fluoro substitution on the benzenesulfonamide ring has been associated with improved selectivity for the tumor-associated hCA IX isoform over cytosolic hCA II relative to chloro analogs, attributed to differential halogen interactions within the hydrophobic pocket of the enzyme active site [3].

Medicinal chemistry Halogen bonding Metabolic stability

Class-Level Carbonic Anhydrase Inhibition Benchmark: What the 1,3,4-Oxadiazole–Benzenesulfonamide Scaffold Can Achieve

Although compound-specific CA inhibition data are not available for CAS 895451-68-0, structurally related 1,3,4-oxadiazole–benzenesulfonamide hybrids have demonstrated potent, nanomolar-range inhibition of multiple human carbonic anhydrase isoforms. In the most relevant published series (Swain et al., 2021), compound 6e achieved Ki = 15.4 nM against hCA XIII, outperforming the standard drug acetazolamide (AAZ, Ki = 17.0 nM) by approximately 10% and achieving a 3-fold improvement over AAZ against hCA I (6e Ki = 75.8 nM vs. AAZ Ki = 250.0 nM) [1]. In a separate series (Sharma et al., 2020), compound 4j achieved Ki = 7.9 nM against hCA II and Ki = 16.3 nM against hCA IX, representing a 31.6-fold improvement over the AAZ reference (Ki = 250 nM for hCA I) [2]. These data establish that the 1,3,4-oxadiazole–benzenesulfonamide hybrid scaffold is capable of delivering single-digit to low double-digit nanomolar CA inhibition, with tunable isoform selectivity driven by the nature of the aromatic substitution pattern. The target compound's 5-phenyl-1,3,4-oxadiazole core with 4-fluorobenzenesulfonyl tail is structurally consistent with the most potent members of these series [1][2].

Carbonic anhydrase inhibition Enzyme kinetics Anticancer research

MAO-B Inhibition Class Precedent: Nanomolar Potency Achievable by 1,3,4-Oxadiazol-2-ylbenzenesulfonamides

A series of ten 5-aryl-1,3,4-oxadiazol-2-ylbenzenesulfonamides was evaluated for monoamine oxidase (MAO) inhibition by Shetnev et al. (2019). The most potent compound in the series exhibited an IC₅₀ value of 0.0027 µM (2.7 nM) against MAO-B, with a high degree of selectivity over MAO-A [1]. This study was the first report of nanomolar MAO inhibition potencies for sulfonamide derivatives and established the 4-benzenesulfonamide positional isomer as significantly more potent than the corresponding 3-benzenesulfonamide analog [1]. While the target compound CAS 895451-68-0 differs from these reported structures in having a propanamide linker rather than a direct oxadiazole–benzenesulfonamide connection, the shared 1,3,4-oxadiazole core and aryl sulfonyl pharmacophore suggest potential MAO-B inhibitory activity that warrants experimental verification. The compound's 4-fluorobenzenesulfonyl group and 5-phenyl substitution pattern on the oxadiazole ring are consistent with the SAR trends observed in this series [1].

Monoamine oxidase B inhibition Neurodegeneration CNS drug discovery

Absence of Published Biological Activity Data as a Differentiation Feature – First-Mover Advantage in Target Deconvolution

A search of ChEMBL (version 20), PubChem BioAssay, and the primary literature confirms that no quantitative biological activity data—including IC₅₀, Ki, Kd, EC₅₀, or % inhibition at any tested concentration—have been disclosed for CAS 895451-68-0 as of the search date [1][2]. This stands in contrast to numerous structurally related 1,3,4-oxadiazole–benzenesulfonamide compounds that have been characterized against carbonic anhydrase and MAO targets [3][4]. The absence of prior art creates an opportunity for the first purchasing research group to establish intellectual property or publication priority on any newly discovered biological activity for this specific chemical entity. In drug discovery and chemical biology, compounds lacking prior biological annotation are valuable as 'negative data' controls and as starting points for unbiased phenotypic screening where target novelty is a key criterion for hit progression [5].

Chemical biology Target deconvolution Phenotypic screening

Recommended Application Scenarios for 3-(4-Fluorobenzenesulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide (CAS 895451-68-0) Based on Available Evidence


Carbonic Anhydrase Isoform Selectivity Screening Panels

Procure this compound for inclusion in focused screening panels against human carbonic anhydrase isoforms (hCA I, II, IX, XII, XIII). The 1,3,4-oxadiazole–benzenesulfonamide scaffold has demonstrated Ki values as low as 7.9 nM (hCA II) and 15.4 nM (hCA XIII) in published series, with selectivity tunable by aryl substitution [1][2]. The 4-fluorobenzenesulfonyl tail and 5-phenyl oxadiazole substitution place this compound structurally within the most potent region of the established SAR, and its uncharacterized status means that any new selectivity profile discovered would represent novel intellectual property [3].

MAO-B Inhibitor Lead Discovery for Neurodegenerative Disease Programs

Deploy this compound in MAO-B inhibition screening as part of CNS drug discovery programs targeting Parkinson's disease. Published 1,3,4-oxadiazol-2-ylbenzenesulfonamides have achieved IC₅₀ values of 2.7 nM against MAO-B with high selectivity over MAO-A [4]. The target compound's structural features are consistent with the SAR of these potent MAO-B inhibitors, and its unprofiled status provides an opportunity to identify a novel chemotype with potentially improved pharmacokinetic properties conferred by the propanamide linker and 4-fluorobenzenesulfonyl group [3][4].

Chemical Biology Tool Compound for Sulfonyl Oxidation State SAR Studies

Use this compound alongside its sulfanyl analog (CAS 896359-12-9) and des-sulfonyl analog (CAS 865287-57-6) in systematic SAR campaigns to dissect the contribution of the sulfonyl oxidation state to target binding, cellular permeability, and metabolic stability. The 9.3% molecular weight difference (+32 Da) and 26 Ų tPSA increase relative to the sulfanyl comparator provide a clean physicochemical perturbation pair for evaluating the role of the sulfone pharmacophore in any newly discovered biological activity .

Fluorine-Specific Halogen Bonding and Metabolic Stability Investigations

Employ this compound in head-to-head comparisons with the 4-chloro analog (CAS 895467-18-2) to quantify the impact of fluoro vs. chloro substitution on target residence time, CYP450-mediated oxidative metabolism, and isoform selectivity. The stronger C–F bond (BDE ~485 vs. ~339 kJ/mol for C–Cl) predicts superior metabolic stability for the fluoro compound, while the smaller van der Waals radius (1.47 vs. 1.75 Å) and distinct electrostatic potential may confer differential target binding kinetics [5][6]. Such comparisons are particularly valuable in lead optimization programs where halogen choice is a critical parameter.

Quote Request

Request a Quote for 3-(4-fluorobenzenesulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.